molecular formula C11H8Cl2N2O2 B2952400 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1929224-61-2

1-[(2,3-dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2952400
CAS No.: 1929224-61-2
M. Wt: 271.1
InChI Key: FTHWLRFERGLDAJ-UHFFFAOYSA-N
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Description

1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a carboxylic acid group and a dichlorophenylmethyl group

Preparation Methods

The synthesis of 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichlorobenzyl chloride and pyrazole-3-carboxylic acid.

    Reaction Conditions: The reaction between 2,3-dichlorobenzyl chloride and pyrazole-3-carboxylic acid is typically carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the dichlorophenyl group can be replaced with other functional groups using appropriate reagents and conditions.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form ester derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It has shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

    Agriculture: Pyrazole derivatives, including this compound, are investigated for their potential use as agrochemicals, such as herbicides and fungicides, due to their ability to inhibit specific biological pathways in pests and pathogens.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Research in these areas involves extensive in vitro and in vivo studies to evaluate the efficacy, safety, and mechanism of action of the compound .

Mechanism of Action

The mechanism of action of 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in the inhibition or activation of specific biological processes, depending on the target and the context of its use.

For example, in medicinal chemistry, the compound may inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects. In agriculture, it may inhibit enzymes essential for the survival of pests or pathogens, leading to their control .

Comparison with Similar Compounds

1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which can lead to variations in its biological activity and chemical properties.

    1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid: This compound differs in the position of the carboxylic acid group on the pyrazole ring, which can affect its reactivity and interactions with biological targets.

    1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazole-5-carboxylic acid: Another positional isomer with potential differences in its chemical and biological behavior.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can be distinct from those of its analogs .

Properties

IUPAC Name

1-[(2,3-dichlorophenyl)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c12-8-3-1-2-7(10(8)13)6-15-5-4-9(14-15)11(16)17/h1-5H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHWLRFERGLDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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